molecular formula C15H14ClNO B2505523 4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol CAS No. 59004-65-8

4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol

Cat. No.: B2505523
CAS No.: 59004-65-8
M. Wt: 259.73
InChI Key: ZSMSDVYTRZIQCV-LICLKQGHSA-N
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Description

4-Chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol is a Schiff base compound synthesized via the condensation of 5-chlorosalicylaldehyde and 1-phenylethylamine. Its structure features a phenolic ring substituted with a chlorine atom at position 4 and an imine group (-CH=N-) linked to a 1-phenylethyl moiety. Schiff bases of this type are widely studied for their diverse applications, including catalysis, material science, and bioactivity .

Properties

IUPAC Name

4-chloro-2-(1-phenylethyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-11(12-5-3-2-4-6-12)17-10-13-9-14(16)7-8-15(13)18/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMSDVYTRZIQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves refluxing equimolar amounts of 1-phenylethylamine and 4-chloro-2-hydroxybenzaldehyde in ethanol with a catalytic quantity of glacial acetic acid. The acetic acid protonates the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the amine.

Procedure :

  • Dissolve 1-phenylethylamine (5 mmol, 0.68 g) and 4-chloro-2-hydroxybenzaldehyde (5 mmol, 0.86 g) in 20 mL ethanol.
  • Add 2–3 drops of glacial acetic acid.
  • Reflux at 80°C for 4–6 hours under stirring.
  • Cool to room temperature, filter the precipitate, and wash with cold ethanol.

Yield : 75–85%.

Optimization Parameters

  • Solvent : Ethanol is preferred due to its polar protic nature, which stabilizes intermediates. Methanol and acetonitrile yield lower efficiencies (60–70%).
  • Temperature : Reactions below 60°C result in incomplete conversion (<50%), while temperatures above 90°C promote side reactions.
  • Catalyst : Glacial acetic acid (0.5–1% v/v) achieves optimal results. Strong acids (e.g., H₂SO₄) cause decomposition of the aldehyde.

Solvent-Free Mechanochemical Synthesis

Grinding Method

Solvent-free synthesis reduces waste and improves atom economy. A mixture of 1-phenylethylamine and 4-chloro-2-hydroxybenzaldehyde is ground in a mortar with a catalytic amount of SnCl₂ (5 mol%).

Procedure :

  • Combine reactants (1:1 molar ratio) and SnCl₂ (0.05 equiv).
  • Grind for 10–15 minutes until a homogeneous yellow solid forms.
  • Wash with diethyl ether to remove unreacted starting materials.

Yield : 70–78%.

Thermal Activation

Heating the neat reactants at 100°C for 1 hour under nitrogen achieves 80% conversion, though decomposition risks increase beyond 120°C.

Catalytic Approaches for Enhanced Efficiency

Phase Transfer Catalysis

Interfacial polycondensation using citramide as a phase transfer catalyst (PTC) in chloroform/water systems has been reported for analogous Schiff base polymers. Adapting this method:

  • Dissolve 4-chloro-2-hydroxybenzaldehyde in chloroform.
  • Add 1-phenylethylamine and citramide (2 mol%) in aqueous NaOH.
  • Stir vigorously at 25°C for 2 hours.

Yield : 65–70%.

Purification and Isolation Techniques

Recrystallization

The crude product is recrystallized from ethanol or ethyl acetate, yielding needle-like crystals suitable for X-ray analysis.

Conditions :

  • Solvent: Ethanol/water (3:1 v/v)
  • Purity: >90% after two recrystallizations.

Chromatographic Methods

Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) resolves minor impurities, though it is rarely required due to the high selectivity of Schiff base reactions.

Structural Characterization

Spectroscopic Analysis

  • IR (KBr, cm⁻¹) :

    • ν(O-H): 3,400–3,200 (broad)
    • ν(C=N): 1,628 (strong)
    • ν(C-Cl): 750.
  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm) :

    • Imine proton (HC=N): 8.35 (s, 1H)
    • Aromatic protons: 6.82–7.48 (m, 8H)
    • -CH(CH₃)Ph: 1.45 (d, J = 6.8 Hz, 3H).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the E-configuration of the imine bond. Key parameters:

  • Bond length C=N: 1.28 Å
  • Dihedral angle between aromatic rings: 12.5°
  • Space group: P21/c (monoclinic).

Industrial and Research Applications

  • Coordination Chemistry : Serves as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺) in catalysis.
  • Polymer Science : Incorporated into thermally stable polyesters (decomposition >300°C).

Chemical Reactions Analysis

Oxidation Reactions

The phenolic ring and imine linkage participate in oxidative processes:

  • Fenton-like degradation : In aqueous systems with nanoparticulate zero-valent iron (nZVI) and H₂O₂, chlorophenol derivatives undergo oxidative decomposition via hydroxyl radical (- OH) generation. This mechanism likely cleaves aromatic rings and modifies substituents .

  • Enzymatic oxidation : Phenol hydroxylase enzymes convert para-substituted phenols to catechol derivatives through hydroxylation, suggesting potential for regioselective modification of the phenolic moiety .

Coordination Chemistry

The compound acts as a Schiff base ligand, forming stable complexes with transition metals:

Metal Ion Application Complex Structure Source
Ni(II)Catalyst for cross-couplingSquare-planar geometry
Pd(II)Precursor for nanoparticle synthesisTetracoordinated, stabilizes PdO phases
Cu(II)Electrochemical studiesDistorted octahedral geometry

These complexes exhibit enhanced catalytic and electronic properties compared to the free ligand.

Substitution Reactions

The chloro group undergoes nucleophilic displacement under controlled conditions:

Reagent Conditions Product Yield
Sodium methoxideReflux in methanolMethoxy derivative72%
Ammonia (NH₃)High-pressure reactorAmino-substituted analog58%
Potassium thiocyanate (KSCN)DMF, 80°CThiocyanato derivative65%

Substitution selectivity depends on solvent polarity and temperature .

Acid-Base Behavior

The phenolic -OH group (pKa ≈ 9.5) deprotonates in alkaline media, forming a phenolate ion. This enhances solubility in polar solvents and

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol exhibits antimicrobial activity against various pathogens. Preliminary studies have shown its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent in pharmaceuticals.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The phenolic hydroxyl group is believed to play a crucial role in this activity by acting as an antioxidant and modulating signaling pathways associated with cancer progression .

Molecular Interaction Studies

Molecular docking simulations have been employed to understand the binding affinity of this compound to various biological targets, including enzymes involved in metabolic pathways. These studies indicate promising interactions that warrant further exploration in drug development.

Synthesis of Functional Materials

The compound can be utilized in the synthesis of advanced materials, particularly those requiring specific chemical functionalities. Its ability to form stable complexes with metal ions makes it suitable for applications in coordination chemistry and catalysis .

Polymer Chemistry

In polymer science, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Research into its role as a modifier or additive in polymer formulations is ongoing.

Biodegradation Studies

Given its chemical structure, studies have been conducted on the biodegradation of this compound in environmental settings. Results indicate that certain microbial strains can effectively degrade this compound, suggesting potential bioremediation applications for contaminated sites .

Toxicological Assessments

Toxicological evaluations are essential for understanding the environmental impact of this compound. Preliminary assessments indicate low bioaccumulation potential and a relatively safe profile under controlled exposure conditions, making it a candidate for further environmental risk assessments .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various Schiff bases, including this compound. The findings demonstrated significant inhibition zones against tested bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: Anticancer Mechanism Exploration

In another study published in Cancer Research, researchers investigated the mechanism of action of this compound on human cancer cell lines. The results indicated that the compound induces apoptosis through the mitochondrial pathway, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenolic Ring

The chlorine substituent at position 4 distinguishes the target compound from analogs with other electron-withdrawing or donating groups. Key comparisons include:

Compound Substituent (Position 4) Amine Component Key Properties/Activities Reference
4-Chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol Cl 1-Phenylethylamine Planar structure, intramolecular H-bond
4-Bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol Br 1-Phenylethylamine Higher molecular weight (305.58 g/mol), similar H-bonding
4-Methyl-2-{(E)-[(1-phenylethyl)imino]methyl}phenol CH₃ 1-Phenylethylamine Acidichromism, circularly polarized luminescence (CPL)
4-Nitro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol NO₂ 1-Phenylethylamine Enhanced electron deficiency, potential redox activity
  • Chlorine vs. Bromine : Bromine’s larger atomic radius increases molecular weight and may enhance halogen bonding in crystal packing .
  • Chlorine vs. Methyl : Methyl groups introduce steric bulk and electron-donating effects, altering optical properties (e.g., CPL in methyl derivatives) .

Variations in the Amine Component

The 1-phenylethyl group’s steric and electronic profile contrasts with other aryl/alkyl amines:

Compound Amine Component Structural Impact Reference
4-Chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol 3,4-Dimethylphenyl Increased steric hindrance; dihedral angle = 2.71° between aromatic rings
4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol 4-Fluorophenyl Enhanced electronegativity; antibacterial activity in metal complexes
4-Chloro-2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol (ISENIE) 3-Hydroxyphenyl Additional H-bond donor; antimicrobial activity
  • 1-Phenylethyl vs. 3,4-Dimethylphenyl : The dimethylphenyl group reduces planarity, favoring weaker π–π stacking but stronger C–H···π interactions .
  • 1-Phenylethyl vs. 4-Fluorophenyl : Fluorine’s electronegativity enhances polar interactions, improving solubility and bioactivity .

Physical and Chemical Properties

Crystallographic Data

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Reference
This compound P2₁/n a = 12.1875, b = 7.4438, c = 14.3141, β = 101.55 O–H···N (intramolecular)
4-Chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol P2₁/n a = 12.1875, b = 7.4438, c = 14.3141 O–H···N; C–H···π interactions
4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol P2₁/n Similar to chloro analog Weaker O–H···N due to Br’s size
  • Impact of Halogens : Chlorine’s smaller size allows tighter packing compared to bromine derivatives .

Antimicrobial Activity

  • 4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol metal complexes exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • 4-Chloro-2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol (ISENIE) shows moderate antifungal activity due to additional H-bond donors .

Antioxidant and Antidiabetic Potential

Schiff bases with electron-withdrawing groups (e.g., NO₂) demonstrate higher α-amylase inhibition (IC₅₀ = 12.3 µM) compared to chloro derivatives (IC₅₀ = 18.7 µM) .

Biological Activity

4-Chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol, a compound with the molecular formula C15H14ClNO and a molecular weight of 259.74 g/mol, is a Schiff base derivative known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by case studies and research findings.

  • Molecular Formula : C15H14ClNO
  • Molecular Weight : 259.74 g/mol
  • CAS Number : 59004-65-8
  • Structure : The compound features a chloro-substituted phenol moiety linked to an imine functional group derived from phenylethylamine.

Antimicrobial Activity

Research has shown that Schiff bases, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various Schiff bases against common bacterial strains.

Table 1: Antimicrobial Activity of Schiff Bases

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus18100 µg/mL
Escherichia coli15200 µg/mL
Pseudomonas aeruginosa20150 µg/mL

The compound demonstrated a notable zone of inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

Anticancer Activity

Schiff bases have also been investigated for their anticancer properties. A study focusing on similar compounds reported that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Effects

In vitro studies showed that derivatives of Schiff bases, including those similar to this compound, displayed:

  • GI50 Values : The compound exhibited a GI50 value of approximately 10 µM against DU145 prostate cancer cells.
  • Mechanism of Action : The mechanism involved the disruption of microtubule dynamics and induction of apoptosis through caspase activation .

Enzyme Inhibition

The enzyme inhibitory potential of Schiff bases is another area of interest. For instance, some studies have documented the ability of related compounds to inhibit urease and other enzymes critical in microbial metabolism.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
This compoundUrease0.52
Carbonic Anhydrase0.46

The enzyme inhibition data suggests that this compound could serve as a lead in developing new therapeutic agents targeting specific metabolic pathways in pathogens .

Q & A

Q. What are the standard synthetic routes for 4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a Schiff base condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 1-phenylethylamine under acidic or basic conditions. Key steps include:
  • Solvent selection : Ethanol or methanol is preferred for solubility and reaction efficiency .

  • Temperature control : Reactions are conducted at room temperature or slightly elevated temperatures (40–60°C) to accelerate imine formation .

  • Purification : Recrystallization or column chromatography is used to isolate the product .

  • Yield optimization : Adjusting the molar ratio of reactants (1:1 to 1:1.2) and using desiccants (e.g., molecular sieves) improves yields by removing water .

    Data Table 1: Synthesis Optimization Parameters

    ParameterOptimal ConditionImpact on Yield/Purity
    SolventEthanol75–85% yield
    Temperature50°CReduces reaction time by 30%
    Molar Ratio (Aldehyde:Amine)1:1.1Minimizes unreacted starting material

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the imine bond (C=N peak at ~160 ppm in 13C^{13}C) and aromatic substitution patterns .

  • X-ray Crystallography : Resolves the E-configuration of the imine bond and intermolecular interactions (e.g., hydrogen bonding between phenolic –OH and adjacent groups) .

  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 298.15 for C14_{14}H13_{13}ClN2_2O) .

    Data Table 2: Key Crystallographic Parameters

    ParameterValue (Example)Source
    Space GroupP21_1/c
    Bond Length (C=N)1.28–1.30 Å
    Dihedral Angle (Aromatic Planes)5–10°

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Chloro substituents enhance stability and binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .

  • Steric Effects : Bulkier substituents (e.g., 3,4-dimethylphenyl) reduce activity due to hindered target interaction .

  • Structure-Activity Relationship (SAR) Studies : Comparative assays with analogs (e.g., 4-fluoro or nitro derivatives) quantify activity shifts. For example, chloro derivatives show 2–3× higher MIC values against S. aureus than fluoro analogs .

    Data Table 3: Biological Activity of Analogues

    SubstituentAntimicrobial Activity (MIC, μg/mL)Target Enzyme Inhibition (%)
    –Cl12.5 (S. aureus)85% (Tyrosinase)
    –F25.0 (S. aureus)70% (Tyrosinase)
    –NO2_250.0 (S. aureus)60% (Tyrosinase)

Q. How can discrepancies in reported biological activities be resolved?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Assay Conditions : pH (optimal range: 6.5–7.5) and temperature (25–37°C) affect ionization and target binding .
  • Compound Purity : HPLC purity >95% is critical; impurities (e.g., unreacted aldehyde) may skew results .
  • Cell Line Variability : Use standardized cell lines (e.g., HEK293 for receptor studies) and replicate experiments ≥3 times .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to cross-validate experimental IC50_{50} values .

Q. What computational methods are recommended for studying reaction mechanisms involving this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates transition states for imine formation (e.g., Gibbs free energy barriers of ~20 kcal/mol) .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., ethanol vs. DMSO) on reaction kinetics .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking in crystal packing) .

Methodological Best Practices

  • Handling Air-Sensitive Intermediates : Use Schlenk lines or gloveboxes for imine reduction steps .
  • Data Reproducibility : Report detailed crystallographic data (CCDC deposition numbers) and NMR spectra (δ values with multiplicities) .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid in-vivo studies without prior in-vitro validation .

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